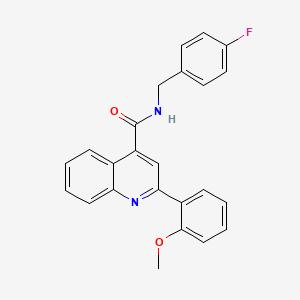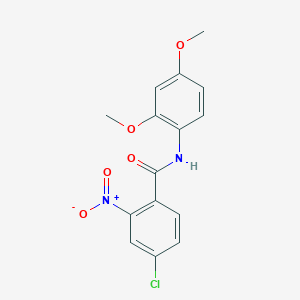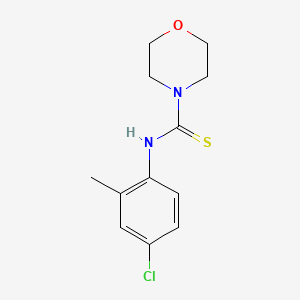
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CP-465,022, is a small molecule antagonist of the orexin-1 receptor. Orexins are neuropeptides that play a role in regulating wakefulness, appetite, and reward. The orexin-1 receptor is a potential target for the treatment of sleep disorders, addiction, and obesity. CP-465,022 has been extensively studied for its potential therapeutic applications.
作用機序
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a selective antagonist of the orexin-1 receptor. It binds to the receptor and blocks the activity of orexins. Orexins are neuropeptides that play a role in regulating wakefulness, appetite, and reward. By blocking the activity of orexins, this compound reduces wakefulness, appetite, and reward-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce wakefulness and increase sleep in animal models of insomnia. It has also been shown to reduce food intake and body weight in animal models of obesity. This compound has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high potency and selectivity for the orexin-1 receptor, which makes it a useful tool for studying the role of orexins in various physiological and pathological processes. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. It also has a relatively short half-life, which can limit its use in long-term studies.
将来の方向性
There are several future directions for the study of N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to further explore its therapeutic potential for sleep disorders, addiction, and obesity. Another direction is to investigate its effects on other physiological and pathological processes, such as pain, inflammation, and neurodegeneration. Additionally, there is a need to develop more potent and selective antagonists of the orexin-1 receptor, which could have even greater therapeutic potential.
合成法
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of key intermediates followed by coupling and deprotection steps to yield the final product. The synthesis has been optimized to yield high purity and yield of the desired product.
科学的研究の応用
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in animal models of sleep disorders, addiction, and obesity. This compound has been shown to improve sleep in animal models of insomnia and to reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce food intake and body weight in animal models of obesity.
特性
IUPAC Name |
N-cyclopropyl-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-4-7-13(8-11(10)2)16(20(3,18)19)9-14(17)15-12-5-6-12/h4,7-8,12H,5-6,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEDDSPWTHKWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5863550.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5863559.png)
![N-(3-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5863565.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide](/img/structure/B5863573.png)
![2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5863580.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5863585.png)



![4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl thiocyanate](/img/structure/B5863623.png)